3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by:
- A pyrazole ring substituted at position 1 with an isopropyl group (propan-2-yl).
- A carboxamide group at position 5, modified with N,N-diethyl substituents.
- An amino group at position 2.
Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their tunable electronic and steric properties.
Properties
IUPAC Name |
5-amino-N,N-diethyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)9-7-10(12)13-15(9)8(3)4/h7-8H,5-6H2,1-4H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCWCWDNRUSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NN1C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
- Anticancer Properties : Research indicates that pyrazole derivatives can act as activators of pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism. By modulating the Warburg effect, these compounds may inhibit tumor growth and proliferation .
- Antimicrobial Activity : Pyrazole derivatives have shown activity against various bacterial strains. For instance, studies have demonstrated that certain pyrazole-based compounds possess antibacterial properties comparable to standard antibiotics .
- Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Synthetic Pathways
The synthesis of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the carboxamide group via acylation reactions using acyl chlorides or anhydrides.
This synthetic approach allows for the modification of various substituents on the pyrazole ring, enhancing its biological activity and specificity.
Therapeutic Uses
The therapeutic potential of this compound is being actively explored:
- Cancer Therapy : Given its role as a PKM2 activator, it may serve as a novel therapeutic agent in cancer treatment, particularly for tumors exhibiting altered metabolic pathways.
- Infection Control : Its antimicrobial properties could lead to the development of new antibiotics or adjunct therapies for resistant bacterial infections.
Case Studies and Research Findings
Several studies highlight the effectiveness of pyrazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
Structural Analogues in Pharmaceutical Development
Razaxaban (DPC 906, BMS-561389)
- Structure: 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride.
- Key Differences: Substitution at position 1 with a benzisoxazole group instead of isopropyl. Trifluoromethyl group at position 3 instead of amino. Extended aromatic and heterocyclic substituents on the carboxamide nitrogen.
- Applications : Potent, selective factor Xa inhibitor with oral bioavailability.
Darolutamide Derivatives
- Structure: N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.
- Key Differences: Chloro-cyanophenyl and hydroxyethyl substituents. Carboxamide nitrogen linked to a propan-2-yl group with chiral centers.
- Applications : Androgen receptor antagonist used in prostate cancer therapy.
Agrochemical Derivatives
Cyantraniliprole
- Structure : 3-bromo-1-(3-chloropyridin-2-yl)-N-[4,6-dichloro-3-fluoro-2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide.
- Key Differences :
- Bromo and chloropyridyl substituents.
- Fluorinated aromatic ring on the carboxamide.
- Applications: Broad-spectrum insecticide targeting ryanodine receptors.
Fluchlordiniliprole
- Structure : 3-bromo-1-(3-chloropyridin-2-yl)-N-{2,4-dichloro-6-[(propan-2-yl)carbamothioyl]phenyl}-1H-pyrazole-5-carboxamide.
- Key Differences :
- Thiourea modification on the carboxamide.
- Additional chlorine substituents.
- Applications : Insecticidal activity with enhanced environmental stability.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p)
- Structure: Chloro, cyano, and aryl substituents on the pyrazole core.
- Key Differences: Methyl group at position 3 instead of amino. Chloro and cyano groups alter electronic properties.
- Applications : Intermediate for antimicrobial or antitumor agents.
N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide
Table 1: Key Properties of Selected Pyrazole Carboxamides
Biological Activity
3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is , with a molecular weight of approximately 210.28 g/mol. The compound features a pyrazole ring with amino and carboxamide functional groups, which are crucial for its biological interactions.
The biological activity of 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
Research has demonstrated that pyrazole derivatives exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in animal models.
- Anticancer Properties : Preliminary studies suggest that 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may exhibit cytotoxic effects against certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Anticancer | Cytotoxicity against cancer cell lines |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, including 3-amino-N,N-diethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
- Anti-inflammatory Research : In an animal model of inflammation, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .
- Anticancer Evaluation : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
Q & A
Q. What integrative approaches elucidate its mechanism of action in complex biological systems?
- Multi-omics Integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Metabolomics : LC-MS/MS to track metabolite shifts (e.g., ATP depletion in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
